URB447

Descripción general

Descripción

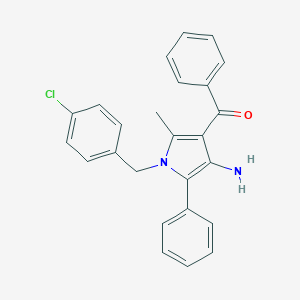

URB447 is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, including an amino group, a chlorophenyl group, and a phenylmethanone group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and application.

Métodos De Preparación

The synthesis of URB447 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Substitution Reactions:

Amination: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Análisis De Reacciones Químicas

URB447 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.

Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

URB447 has demonstrated promising neuroprotective properties, particularly in models of brain injury. Research indicates that it significantly reduces brain injury and white matter demyelination following hypoxia-ischemia in neonatal rats.

- Mechanism : this compound's dual action—antagonizing CB1 receptors while agonizing CB2 receptors—may contribute to its neuroprotective effects by mitigating excitotoxicity and inflammation associated with brain injuries .

- Case Study : In a study involving neonatal rats subjected to hypoxia-ischemia, this compound was administered prior to injury, resulting in a marked reduction of brain infarct size and improved neuropathological scores compared to untreated controls .

Cancer Research

This compound has been explored for its antitumor effects, particularly against melanoma and colorectal cancer.

- Antitumor Activity : Studies have shown that this compound can inhibit tumor cell migration and reduce the metastatic burden in vivo. For instance, daily treatment with this compound in tumor-bearing mice led to a significant decrease in liver metastasis in melanoma models .

- Mechanism of Action : The compound affects cancer cell viability and induces apoptosis in melanoma and colorectal cancer cells through the activation of CB2 receptors, which may enhance antitumor immunity and reduce tumor aggressiveness .

- Data Table : Below is a summary of findings from various studies on this compound's effects on cancer cells:

Obesity Research

This compound has been investigated for its potential role in obesity management due to its ability to modulate appetite.

- Effects on Weight : Research indicates that this compound can reduce food intake and body weight gain in mice, making it a candidate for anti-obesity therapies. This effect is attributed to its peripheral action on CB1 receptors, which are primarily located in the gastrointestinal tract .

- Case Study : In a controlled study, mice treated with this compound showed significant reductions in body weight compared to control groups, suggesting its efficacy as an appetite suppressant.

Mecanismo De Acción

The mechanism of action of URB447 involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparación Con Compuestos Similares

Similar compounds to URB447 include other pyrrole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For example:

{4-Amino-1-[(4-methylphenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone: Similar structure but with a methyl group instead of a chlorine atom.

{4-Amino-1-[(4-fluorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

URB447, a synthetic cannabinoid, has garnered attention for its unique pharmacological profile and potential therapeutic applications. This compound functions primarily as a CB2 receptor agonist and a CB1 receptor antagonist , making it an intriguing candidate for various biological activities, including neuroprotection and anti-cancer effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

This compound is chemically characterized as . Its dual action allows it to exert effects on the central nervous system while minimizing central side effects typically associated with cannabinoids.

- CB1 Antagonism : Reduces appetite and body weight gain in mice, similar to the effects of rimonabant (SR141716A) but without significant central nervous system penetration .

- CB2 Agonism : Inhibits inflammation and promotes neuroprotection, particularly in models of brain injury .

Neuroprotective Effects

Research indicates that this compound significantly reduces brain injury in neonatal rats subjected to hypoxia-ischemia (HI). The compound was administered prior to HI exposure, resulting in notable reductions in injury across various brain regions:

| Brain Region | Injury Reduction (%) |

|---|---|

| Whole Hemisphere | 16.0 |

| Cerebral Cortex | 16.0 |

| Hippocampus | 16.0 |

These findings suggest that this compound may serve as a protective agent against neurodegeneration by modulating the endocannabinoid system and reducing inflammatory responses .

Anti-Cancer Activity

This compound has also been studied for its anti-tumor properties, particularly against melanoma and colorectal cancer (CRC). Key findings include:

- Cell Cycle Arrest : this compound treatment leads to G0/G1 phase arrest in cancer cell lines. For instance, treatment with 10 µM this compound increased the percentage of B16 melanoma cells in G0/G1 phase by 9%, while higher concentrations (25 µM and 50 µM) resulted in significant cell cycle blockade .

| Concentration (µM) | G0/G1 Phase Arrest (%) |

|---|---|

| 10 | 9 |

| 25 | Significant Increase |

| 50 | Significant Increase |

- Reduced Cell Migration : In wound healing assays, this compound demonstrated a dose-dependent reduction in migration ability:

| Concentration (µM) | Melanoma Migration Reduction (%) | CRC Migration Reduction (%) |

|---|---|---|

| 10 | No significant effect | 20 |

| 25 | 30 | 30 |

| 50 | 50 | 60 |

These results indicate that this compound not only impairs cell viability but also disrupts the migratory capabilities of cancer cells, potentially limiting metastasis .

Case Studies and Research Findings

Several studies have explored the implications of this compound in clinical and preclinical settings:

- Neuroprotection in Neonatal Rats : A study using a neonatal rat model demonstrated that this compound significantly reduced brain injury following hypoxia-ischemia, supporting its potential application in pediatric neuroprotection .

- Anti-Cancer Mechanisms : Research on melanoma and CRC has shown that this compound induces apoptosis through increased caspase activity and decreased levels of anti-apoptotic proteins like Bcl-2. This suggests a multifaceted approach to cancer treatment via CB2 receptor modulation .

Propiedades

IUPAC Name |

[4-amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenylpyrrol-3-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O/c1-17-22(25(29)20-10-6-3-7-11-20)23(27)24(19-8-4-2-5-9-19)28(17)16-18-12-14-21(26)15-13-18/h2-15H,16,27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXYGMKEFDUWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649012 | |

| Record name | {4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132922-57-6 | |

| Record name | URB-447 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132922576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URB-447 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L2XB4VZA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.